
7-Methoxy-12-methylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-12-methylbenz(a)anthracene (MMBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen that has been shown to induce tumors in a variety of animal models. MMBA is commonly used to study the mechanisms of chemical carcinogenesis and to develop new cancer treatments.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-12-methylbenz(a)anthracene is not fully understood, but it is thought to act by inducing DNA damage and mutations in cells. 7-Methoxy-12-methylbenz(a)anthracene is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer.
Biochemical and Physiological Effects:
7-Methoxy-12-methylbenz(a)anthracene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and cell death in vitro and in vivo. 7-Methoxy-12-methylbenz(a)anthracene has also been shown to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Methoxy-12-methylbenz(a)anthracene in lab experiments include its potency as a carcinogen and its ability to induce tumors in a variety of animal models. However, there are also limitations to using 7-Methoxy-12-methylbenz(a)anthracene in lab experiments. It is a highly toxic substance that requires careful handling and disposal. It can also be difficult to control the dose and exposure of 7-Methoxy-12-methylbenz(a)anthracene in animal models, which can lead to variability in results.
Direcciones Futuras
There are many future directions for research on 7-Methoxy-12-methylbenz(a)anthracene. One area of research is the development of new cancer treatments that target the mechanisms of chemical carcinogenesis. Another area of research is the identification of biomarkers that can be used to predict the risk of cancer development in individuals exposed to 7-Methoxy-12-methylbenz(a)anthracene. Additionally, there is a need for further research on the mechanisms of action of 7-Methoxy-12-methylbenz(a)anthracene and the cellular processes that are affected by exposure to this carcinogen.
Métodos De Síntesis
7-Methoxy-12-methylbenz(a)anthracene can be synthesized by a variety of methods, including the oxidation of 7-methoxy-12-methylbenzene and the condensation of 2-methoxy-4-methylphenol with benzaldehyde. The most commonly used method for synthesizing 7-Methoxy-12-methylbenz(a)anthracene is the oxidation of 7-methoxy-12-methylbenzene using potassium permanganate.
Aplicaciones Científicas De Investigación
7-Methoxy-12-methylbenz(a)anthracene is widely used in scientific research to study the mechanisms of chemical carcinogenesis. It is commonly used to induce tumors in animal models and to study the effects of carcinogens on cellular processes. 7-Methoxy-12-methylbenz(a)anthracene has also been used to develop new cancer treatments, including chemotherapy drugs and targeted therapies.
Propiedades
Número CAS |
16354-47-5 |
|---|---|
Nombre del producto |
7-Methoxy-12-methylbenz(a)anthracene |
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
7-methoxy-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-13-15-8-5-6-10-17(15)20(21-2)18-12-11-14-7-3-4-9-16(14)19(13)18/h3-12H,1-2H3 |
Clave InChI |
NYOGCOVCKPOSCX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42 |
SMILES canónico |
CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42 |
Sinónimos |
7-Methoxy-12-methylbenz[a]anthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




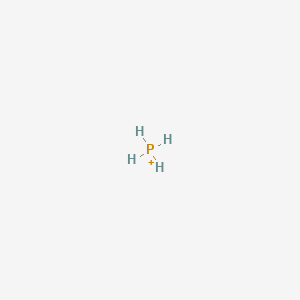
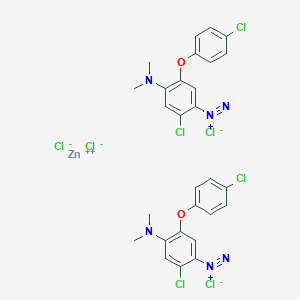

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)

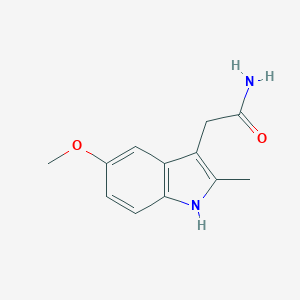
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
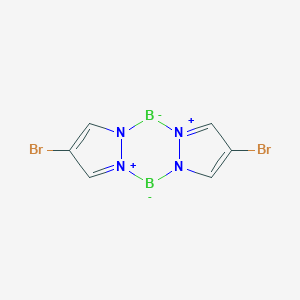
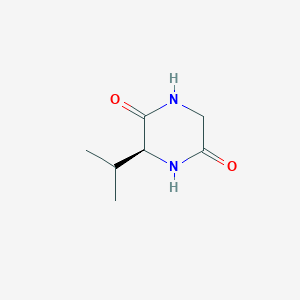
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
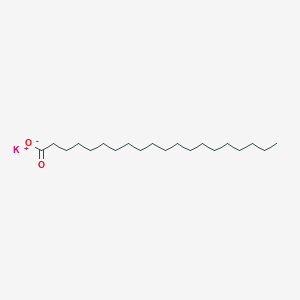
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)
